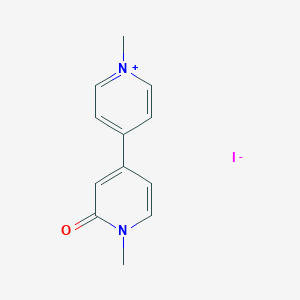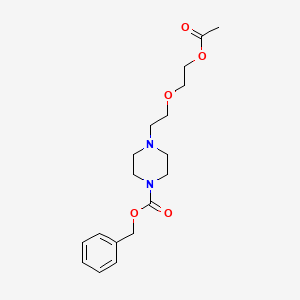
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester is a chemical compound with the molecular formula C18H26N2O5 and a molecular weight of 350.41 g/mol. This compound is an intermediate in the synthesis of substituents of Quetiapine-related compounds. It is known for its solubility in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
Vorbereitungsmethoden
The synthesis of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves multiple steps. One common synthetic route includes the reaction of N-Boc piperazine with triethylamine in acetonitrile, followed by the addition of ethyl bromoacetate . The reaction mixture is then cooled to 0°C and stirred for several hours. The resulting product is purified through crystallization or chromatography techniques . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethyl acetate, as well as catalysts and temperature control . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.
Biology: The compound is used in the synthesis of biologically active molecules, such as antibacterial and antifungal agents.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those related to Quetiapine.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester involves its interaction with molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, enhancing favorable interactions with macromolecules . This allows the compound to act as an intermediate in the synthesis of various biologically active molecules, influencing pathways related to antibacterial, antifungal, anticancer, and other activities .
Vergleich Mit ähnlichen Verbindungen
4-(2-(2-Acetoxyethoxy)ethyl)piperazine-1-carboxylic Acid Benzyl Ester can be compared with similar compounds such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine core but differs in its ester group and molecular structure.
4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester: This compound has a hydroxyethyl group instead of the acetoxyethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C18H26N2O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
benzyl 4-[2-(2-acetyloxyethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-16(21)24-14-13-23-12-11-19-7-9-20(10-8-19)18(22)25-15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |
InChI-Schlüssel |
ZDVLNNHUKPYOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


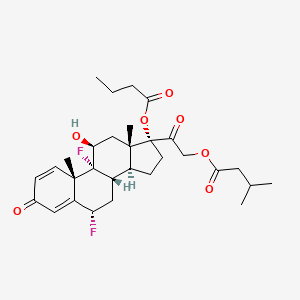

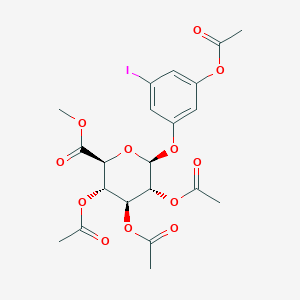



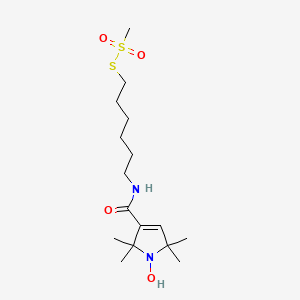
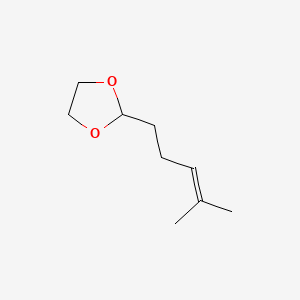
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
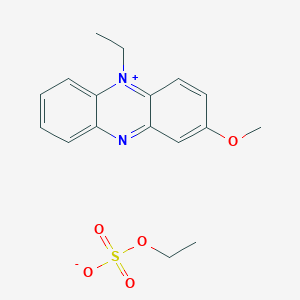

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
